(3-Chloro-4-fluorophenyl)(3-fluorophenyl)methanol
Description
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(3-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2O/c14-11-7-9(4-5-12(11)16)13(17)8-2-1-3-10(15)6-8/h1-7,13,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZBMPXYPIHNSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC(=C(C=C2)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)(3-fluorophenyl)methanol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with 3-fluorophenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (3-Chloro-4-fluorophenyl)(3-fluorophenyl)methanol may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenyl)(3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: The major product is (3-Chloro-4-fluorophenyl)(3-fluorophenyl)ketone.
Reduction: The major product is (3-Chloro-4-fluorophenyl)(3-fluorophenyl)methanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(3-Chloro-4-fluorophenyl)(3-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)(3-fluorophenyl)methanol involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of (3-Chloro-4-fluorophenyl)(3-fluorophenyl)methanol with related compounds:
Key Observations:
- Lipophilicity : The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups in analogs increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Acidity: Electron-withdrawing substituents (Cl, F) lower the pKa of the methanol hydroxyl group compared to non-halogenated analogs, affecting reactivity and intermolecular interactions.
- Bioactivity: Amino-substituted derivatives (e.g., 3-amino-4-fluorophenyl methanol) exhibit improved solubility and are intermediates in synthesizing bioactive molecules (e.g., kinase inhibitors) .
Stability and Metabolic Considerations
- Metabolic Stability: Halogenated phenyl groups (Cl, F) resist oxidative metabolism, extending half-life compared to non-halogenated analogs .
- Derivatives with stabilized alcohols (e.g., ethers) or alternative substituents (e.g., amines) may offer improved stability .
Biological Activity
The compound (3-Chloro-4-fluorophenyl)(3-fluorophenyl)methanol , also known by its chemical identifier 844683-60-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
The biological activity of (3-Chloro-4-fluorophenyl)(3-fluorophenyl)methanol is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity, which can modulate the activity of these targets. The hydroxymethyl group allows for hydrogen bonding, further influencing the compound's reactivity and biological effects.
Therapeutic Applications
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its unique structure allows it to serve as a lead compound in drug development aimed at treating various diseases, including skin disorders and microbial infections.
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have shown that (3-Chloro-4-fluorophenyl)(3-fluorophenyl)methanol possesses significant antimicrobial properties against a range of pathogens. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
- Anticancer Properties : Recent investigations have highlighted its efficacy in inhibiting cancer cell proliferation. For instance, studies demonstrated that the compound could induce apoptosis in human cancer cell lines through the activation of specific signaling pathways.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. The presence of chlorine enhances binding interactions with the enzyme's active site, resulting in effective inhibition .
Comparative Analysis
The following table summarizes the biological activities of (3-Chloro-4-fluorophenyl)(3-fluorophenyl)methanol compared to structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (3-Chloro-4-fluorophenyl)(3-fluorophenyl)methanol | Antimicrobial, anticancer | Contains both chlorine and fluorine substituents |
| (3-Chloro-4-fluorophenyl)(phenyl)methanol | Antimicrobial | Similar halogen positioning but different phenyl group |
| (3-Chloro-4-fluorophenyl)(4-methylphenyl)methanol | Moderate anticancer | Methyl substitution may alter potency |
This comparison illustrates how variations in halogen positioning and substitution can significantly influence the biological properties of these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
